molecular formula C13H19ClF3N3 B3103164 [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine CAS No. 1432036-20-8

[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine

Cat. No.: B3103164
CAS No.: 1432036-20-8
M. Wt: 309.76 g/mol
InChI Key: IANCPJOWDNCTGP-UHFFFAOYSA-N
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Description

[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine: is an organic compound that features a piperazine ring substituted with an ethyl group and a trifluoromethyl group on a phenyl ring

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. It has shown promise in binding assays and structure-activity relationship (SAR) studies .

Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a modulator of receptor activity. It has been explored in the context of treating neurological disorders and cancer .

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials, including polymers and coatings .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .

Comparison with Similar Compounds

Uniqueness: The presence of the ethyl group on the piperazine ring in [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine imparts unique steric and electronic properties, which can influence its binding affinity and selectivity for specific targets. This makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3.ClH/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16;/h3-4,9H,2,5-8,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANCPJOWDNCTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432036-20-8
Record name Benzenamine, 2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432036-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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